5-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
Description
5-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a bicyclic heterocyclic compound characterized by a partially hydrogenated indazole core substituted with an isopropyl group at position 5 and a carboxylic acid moiety at position 2. Its molecular formula is C₉H₁₂N₂O₂, with a molecular weight of 180.20 g/mol (). The compound is structurally notable for its fused cyclohexane-indazole system, which confers rigidity and influences its physicochemical properties, such as solubility and metabolic stability. It is primarily utilized as a building block in organic synthesis and medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators due to its hydrogen-bonding capability and stereochemical complexity ().
Properties
CAS No. |
856257-28-8 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-propan-2-yl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-6(2)7-3-4-9-8(5-7)10(11(14)15)13-12-9/h6-7H,3-5H2,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
BOKPNZAWVOVNEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2=C(C1)C(=NN2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Core Indazole Ring Formation via Cyclization Reactions
The tetrahydroindazole scaffold is typically constructed through cyclization of appropriately substituted precursors. A common approach involves the use of hydrazines and cyclic ketones or enones. For example, cyclohexenone derivatives can react with hydrazines to form the tetrahydroindazole core via [3+2] cycloaddition or condensation. Patent WO2014088983A1 highlights the utility of copper-catalyzed coupling for indazole functionalization, though the core formation often precedes such steps .
In one hypothetical route, cyclohexenone (1) is treated with hydrazine hydrate under acidic conditions to yield 4,5,6,7-tetrahydro-1H-indazole (2). Subsequent nitration or halogenation at position 3 could introduce a functional handle for carboxylation. However, direct carboxylation at this stage is challenging, necessitating protective strategies.
Alkylation for Isopropyl Substituent Installation
Positioning the isopropyl group at C5 requires careful regiocontrol. Friedel-Crafts alkylation or radical-mediated alkylation are potential routes, though steric hindrance in the tetrahydroindazole system complicates direct electrophilic substitution. A more feasible approach involves pre-functionalization:
-
Bromination : Electrophilic bromination at C5 using Br₂/FeBr₃.
-
Coupling : Suzuki-Miyaura coupling with isopropylboronic acid under Pd catalysis.
Protecting Group Strategies and Final Deprotection
The carboxylic acid group often requires protection during synthetic steps. Ethyl ester protection (via Fischer esterification) is common, as demonstrated in patent US20240140938A1, where ethyl esters are hydrolyzed post-synthesis using NaOH/EtOH . For the target compound, a stepwise approach might involve:
-
Esterification : Protection of the carboxylic acid as an ethyl ester.
-
Alkylation/Coupling : Introduction of the isopropyl group.
-
Hydrolysis : Cleavage of the ester with aqueous NaOH to regenerate the carboxylic acid.
Optimization of Reaction Conditions
Key parameters for yield and selectivity include:
-
Catalysts : Cu(I) salts (e.g., CuBr) enhance coupling efficiency .
-
Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility in carboxylation and coupling steps .
Analytical Characterization
Critical data for confirming structure:
-
¹H NMR : Signals for the isopropyl group (δ 1.2–1.4 ppm, doublet) and tetrahydroindazole protons (δ 2.5–3.5 ppm, multiplet).
-
MS : Molecular ion peak at m/z 236.3 (C₁₂H₁₆N₂O₂).
-
HPLC : Purity >95% under reverse-phase conditions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a metal catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different alkyl or aryl groups.
Scientific Research Applications
Potential Pharmacological Properties
Research indicates that compounds with indazole structures often exhibit a range of biological effects, making them candidates for drug development. The pharmacological potential of 5-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid includes:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cell signaling pathways.
- Anti-inflammatory Effects : It has been shown to reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
- Neuroprotective Properties : The compound may protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative disorders .
Binding Affinity Studies
Understanding the interaction of this compound with various biological targets is essential for elucidating its mechanism of action. Studies have focused on:
Mechanism of Action
The mechanism by which 5-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The indazole core can bind to enzymes and receptors, modulating their activity. The propan-2-yl group may enhance the compound's lipophilicity, allowing it to cross cell membranes more easily.
Comparison with Similar Compounds
Boiling and Melting Points
Comparative data for ester derivatives (common intermediates in synthesis):
Key Insight : The ethyl ester derivatives exhibit higher thermal stability (boiling points >400°C) compared to the carboxylic acid form, making them suitable for high-temperature reactions ().
Spectral Data
- 1H-NMR : The target compound shows characteristic peaks for the isopropyl group (δ 1.2–1.4 ppm, doublet) and indazole NH (δ 10–12 ppm, broad) (). Analogues like the 1-Phenyl derivative display aromatic proton signals at δ 7.2–7.6 ppm ().
- 13C-NMR : The carboxylic acid carbonyl resonates at δ 170–175 ppm, while ester derivatives (e.g., ethyl esters) show carbonyl signals at δ 165–168 ppm ().
Biological Activity
5-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a compound that has garnered attention due to its unique indazole structure and potential pharmacological properties. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects and mechanisms.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 166.17 g/mol. The compound features a tetrahydro configuration, indicating saturation of the indazole ring structure. This structural characteristic is crucial for its biological activity and reactivity in synthetic organic chemistry.
Biological Activity Overview
Research indicates that compounds with indazole structures often exhibit diverse biological effects. Notably, this compound has been investigated for several key activities:
-
Anti-inflammatory Activity :
- A study highlighted that related indazole derivatives demonstrated significant anti-inflammatory effects in animal models. The most active compound in this series exhibited an ED50 value of 3.5 mg/kg in the carrageenan edema test .
- The mechanism involves inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation pathways.
- Analgesic Effects :
- Neuroprotective Potential :
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the pharmacological properties of these compounds. Variations in substituents on the indazole ring can significantly alter biological activity:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid | 1956331-97-7 | 0.98 |
| 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | 1338247-89-4 | 0.95 |
These compounds share structural similarities with this compound and exhibit varying degrees of biological activity based on their specific substituents.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
- In Vivo Studies :
- In Vitro Assays :
- Neuroprotective Studies :
Q & A
Q. What established synthetic routes exist for 5-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted cyclohexanones with hydrazine derivatives under acidic conditions. For example, refluxing 3-formyl-indole precursors with aminothiazolones in acetic acid (3–5 hours) yields analogous tetrahydroindazole derivatives . Key parameters include temperature control (reflux vs. room temperature), catalyst selection (e.g., sodium acetate), and stoichiometric ratios of reagents. Yields typically range from 40% to 70%, with impurities managed via recrystallization or column chromatography.
Q. How can spectroscopic techniques (NMR, IR, MS) elucidate the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify characteristic peaks for the tetrahydroindazole core (e.g., NH proton at δ 10–12 ppm, methyl groups from the isopropyl substituent at δ 1.2–1.4 ppm) .
- IR : Carboxylic acid C=O stretching at ~1700 cm⁻¹ and indazole N-H bending near 3300 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ≈ 223 for the parent compound) and fragmentation patterns confirm the backbone .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound’s synthesis?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. For instance, ICReDD’s approach combines reaction path searches using quantum calculations with machine learning to predict optimal conditions (e.g., solvent polarity, temperature) . This reduces trial-and-error experimentation by 30–50% and improves yield predictability.
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to differentiate target-specific effects from off-target toxicity .
- Structural-Activity Relationship (SAR) : Modify substituents (e.g., replacing the isopropyl group with cyclopropyl) to isolate functional groups responsible for activity .
- Meta-Analysis : Cross-reference data with analogous compounds (e.g., 4-aryl-tetrahydroindazoles) to identify trends in bioactivity .
Q. How does reactor design impact scalability in synthesizing this compound?
- Methodological Answer : Continuous-flow reactors enhance scalability by improving heat/mass transfer compared to batch reactors. For example, membrane separation technologies (CRDC subclass RDF2050104) can isolate intermediates in real-time, reducing purification steps . Process simulation tools (e.g., Aspen Plus) model parameters like residence time and pressure drop to optimize throughput .
Data Contradiction Analysis
Q. How to address discrepancies in solubility and stability profiles across studies?
- Methodological Answer :
- Controlled Stability Testing : Store samples under varying conditions (pH, temperature, humidity) and monitor degradation via HPLC. For instance, 6-hydroxy-tetrahydroindazole analogs degrade rapidly at pH > 8, necessitating buffered formulations .
- Solvent Screening : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for in vitro assays vs. aqueous buffers for pharmacokinetic studies) .
Comparative Table: Synthesis Methods
| Method | Conditions | Yield (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Cyclocondensation | Acetic acid, reflux, 3–5 h | 55–70 | High purity via recrystallization | |
| Flow Chemistry | Continuous-flow, 80°C, 2 h | 65–75 | Scalability and reduced waste | |
| Microwave-Assisted | 150°C, 20 min, DMF | 60–68 | Rapid reaction time |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
